(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid
CAS No.: 1198791-65-9
Cat. No.: VC0557821
Molecular Formula: C21H19NO4
Molecular Weight: 349,38 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1198791-65-9 |
|---|---|
| Molecular Formula | C21H19NO4 |
| Molecular Weight | 349,38 g/mole |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-ynoic acid |
| Standard InChI | InChI=1S/C21H19NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18H,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m1/s1 |
| Standard InChI Key | ZXOKSWZUJXKQCQ-OAQYLSRUSA-N |
| SMILES | CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Canonical SMILES | CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid is a complex organic compound that belongs to the class of amino acids protected by the fluorenylmethoxycarbonyl (Fmoc) group. This compound is specifically designed for use in peptide synthesis, where the Fmoc group serves as a protecting group for the amino function, preventing unwanted reactions during the synthesis process.
Chemical Formula and Molecular Weight
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Molecular Formula: C21H19NO4
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Molecular Weight: 349.4 g/mol
Synonyms
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(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid
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4-Pentynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-, (2R)-
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Fmoc-(R)-propargyl-Ala-OH
IUPAC Name
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-ynoic acid
InChI and InChIKey
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InChI: InChI=1S/C21H19NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18H,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m1/s1
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InChIKey: ZXOKSWZUJXKQCQ-OAQYLSRUSA-N
SMILES
CC@@(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Applications in Peptide Synthesis
This compound is used in solid-phase peptide synthesis (SPPS) as a building block. The Fmoc group is easily removable under mild conditions, typically using piperidine, allowing for the sequential addition of amino acids to form peptides. The presence of the propargyl group (a terminal alkyne) provides a site for further modification through click chemistry, enabling the attachment of various functional groups or labels to the peptide.
Chemical and Physical Characteristics
| Characteristic | Description |
|---|---|
| Appearance | Typically a white solid |
| Solubility | Soluble in organic solvents like DMF and DCM |
| Stability | Stable under normal conditions, but sensitive to moisture and light |
| Handling | Requires protection from moisture and light during storage |
Synthesis and Preparation
The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid involves the protection of the amino group of a propargyl alanine derivative with the Fmoc group. This is typically achieved through reaction with 9-fluorenylmethoxycarbonyl chloride in the presence of a base.
Research Findings and Applications
Recent research has highlighted the utility of this compound in the synthesis of peptides with specific functionalities, such as fluorescent labels or bioconjugation sites. The presence of the alkyne group allows for efficient click chemistry reactions, expanding the scope of peptide modification and application in biomedical research.
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